Aprepitant-M3 Metabolite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISOBKKSNVFVOF-KTTLUUMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433021 | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
419574-04-2 | |
| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprepitant-M3 Metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Characterization of Aprepitant M3 Metabolite
Structural Elucidation and Proposed Molecular Architecture
The transformation of aprepitant (B1667566) into its M3 metabolite is not a simple addition or subtraction of a functional group but involves a more complex structural rearrangement.
The metabolism of aprepitant is largely characterized by oxidation at the morpholine (B109124) ring and its associated side chains. researchgate.net For the M3 metabolite, a key proposed structural change is the opening of the morpholinyl ring. researchgate.netnih.gov This cleavage is suggested to occur at the oxygen-carbon (O-C) bond. researchgate.netnih.gov
Following the ring opening, a monohydroxylation event takes place. researchgate.netnih.gov It is proposed that this hydroxylation occurs on the carbon atom adjacent to the terminal carbon that still holds the oxygen atom from the original ring structure. researchgate.net This type of morpholinyl ring opening is a known metabolic transformation pathway for other compounds. researchgate.netnih.gov Evidence supporting this proposed structure comes from mass spectrometry data, where the observation of a fragment ion at m/z 245 during collision-induced dissociation is readily explained by the loss of a dihydroxyethane (HOCHCH₂OH) moiety from the proposed M3 structure. researchgate.netnih.gov
| Structural Modification | Description | Supporting Evidence |
|---|---|---|
| Morpholine Ring Opening | Cleavage of the morpholine ring at the O-C bond. researchgate.netnih.gov | Consistent with known metabolic pathways for morpholine-containing compounds. researchgate.netnih.gov |
| Monohydroxylation | Addition of one hydroxyl (-OH) group after the ring opening. researchgate.netnih.gov | Fragmentation patterns in mass spectrometry (e.g., loss of HOCHCH₂OH). researchgate.netnih.gov |
The definitive identification of complex metabolites like M3 requires the use of advanced analytical methods to overcome inherent chemical challenges.
For certain polar and volatile metabolites of aprepitant (also designated M3 in some studies), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) has been an indispensable tool for structural identification. nih.govresearchgate.net In cases where a metabolite is produced from radiolabeled precursors, the LC system can be connected online with a radioactivity detector. nih.govresearchgate.net This allows for the simultaneous generation of UV and radioactivity chromatograms, precisely identifying the chromatographic peak associated with the metabolite of interest. nih.govresearchgate.net Following identification, stop-flow LC-NMR analysis can be performed on the fraction containing the metabolite to acquire detailed structural data. nih.govresearchgate.net
The structural analysis of some aprepitant metabolites has been complicated by their physicochemical properties. nih.govresearchgate.net A key challenge encountered was the combination of high polarity and volatility. nih.govresearchgate.net These characteristics, along with poor ionization efficiency and small molecular weight, rendered conventional analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and standard Nuclear Magnetic Resonance (NMR) ineffective for definitive structural elucidation. nih.govresearchgate.net
To overcome the analytical hurdles, chemical derivatization has been employed as a key strategy. nih.govresearchgate.net This involves chemically modifying the metabolite to create a derivative with properties more suitable for analysis. For instance, the reduction of a challenging metabolite with sodium borohydride (B1222165) (NaBH₄) can yield a derivative product. nih.govresearchgate.net This derivative can then be compared to a synthesized standard using techniques like HPLC to confirm its identity, thereby providing crucial information to deduce the structure of the original metabolite. nih.govresearchgate.net
Advanced Methodological Approaches for Structural Confirmation
Enzymatic Formation Pathways of Aprepitant-M3
Aprepitant undergoes extensive metabolism, primarily driven by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov The formation of its various metabolites, including the precursors to M3, is a result of these enzymatic reactions.
The primary enzyme responsible for the metabolism of aprepitant is CYP3A4. hmdb.canih.govnih.gov Minor contributions also come from other isoforms, specifically CYP1A2 and CYP2C19. nih.govnih.gov Studies using recombinant human CYP enzymes have shown that the formation of aprepitant metabolites can be catalyzed by CYP1A2, CYP2C19, and CYP3A4 in NADPH-dependent reactions. nih.govresearchgate.net While CYP1A2 and CYP2C19 were found to produce products of O-dealkylation, CYP3A4 was capable of catalyzing both N- and O-dealkylation reactions. researchgate.net
| Enzyme | Role in Aprepitant Metabolism | Reference |
|---|---|---|
| CYP3A4 | Primary metabolizing enzyme. | hmdb.canih.govnih.gov |
| CYP1A2 | Minor metabolic pathway. | nih.govnih.gov |
| CYP2C19 | Minor metabolic pathway. | nih.govnih.gov |
Nicotinamide Adenine Dinucleotide Phosphate (NADPH)-Dependent Enzymatic Catalysis
The enzymatic reactions that metabolize aprepitant, including the formation of the M3 metabolite, are dependent on the cofactor Nicotinamide Adenine Dinucleotide Phosphate (NADPH). researchgate.netntnu.no This dependence is characteristic of reactions catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netdrugbank.com These enzymes require electrons, which are provided by NADPH through the action of NADPH-cytochrome P450 reductase, to activate molecular oxygen for the oxidation of substrates. drugbank.com The synthesis of key chiral intermediates for aprepitant has been shown to utilize NADPH-dependent short-chain dehydrogenases/reductases. researchgate.net This highlights the fundamental role of NADPH in the enzymatic processes that govern the biotransformation of aprepitant. researchgate.netntnu.noresearchgate.net
Contribution of Specific Recombinant Human Cytochrome P450 Isoforms (CYP2C19, CYP1A2, CYP3A4)
Studies using recombinant human P450s have demonstrated that CYP3A4, CYP1A2, and CYP2C19 are all capable of metabolizing aprepitant. psu.edunih.gov Specifically, CYP3A4 is involved in both N- and O-dealkylation reactions. psu.edunih.govresearchgate.net In contrast, CYP1A2 and CYP2C19 primarily catalyze the O-dealkylation of aprepitant, leading directly to the formation of metabolites M3 and M4. psu.eduresearchgate.net
The relative contributions of these isoforms indicate that while CYP3A4 is the principal enzyme in aprepitant's metabolism, CYP1A2 and CYP2C19 have a specific and significant role in the O-dealkylation pathway that produces M3. psu.edunih.govresearchgate.net
Table 1: Contribution of Cytochrome P450 Isoforms to Aprepitant Metabolism
| CYP Isoform | Metabolic Reaction Catalyzed | Resulting Metabolites |
|---|---|---|
| CYP3A4 | N-dealkylation, O-dealkylation | M1, M2, M3, M4 |
| CYP1A2 | O-dealkylation | M3, M4 |
| CYP2C19 | O-dealkylation | M3, M4 |
Mechanistic Insights into M3 Generation from Parent Compound and Precursors
The generation of the M3 metabolite from aprepitant occurs via O-dealkylation, a process catalyzed by CYP3A4, CYP1A2, and CYP2C19. psu.eduresearchgate.net This reaction involves the cleavage of an ether bond on the morpholine ring of the aprepitant molecule. researchgate.net
The direct pathway to M3 is the O-dealkylation of the parent aprepitant molecule. psu.edu The presence of M3 in incubations of aprepitant with recombinant CYP3A4, CYP1A2, and CYP2C19 confirms this direct metabolic route. psu.edu Unlike M1 and M2, which are formed sequentially through N-dealkylation and subsequent oxidation, M3 arises from a distinct metabolic event. psu.edu
Pharmacological and Biological Activities of Aprepitant M3
Assessment of Receptor Binding and Functional Efficacy
Neurokinin-1 (NK1) Receptor Binding Affinity Profiles of Aprepitant-M3
Aprepitant-M3 has been evaluated for its ability to bind to the human Neurokinin-1 (NK1) receptor, the primary target of its parent compound, Aprepitant (B1667566). In vitro studies utilizing human NK1 receptor binding assays have demonstrated that Aprepitant-M3 exhibits a significantly reduced binding affinity for this receptor compared to Aprepitant.
Comparative Pharmacological Activity Relative to the Parent Compound Aprepitant
The pharmacological activity of Aprepitant-M3 at the NK1 receptor is substantially lower than that of Aprepitant. Research indicates that the binding affinity of the M-3 metabolite is approximately 250-fold less than that of the parent drug. For comparison, Aprepitant itself demonstrates a high affinity for the human NK1 receptor, with a reported mean half-maximal inhibitory concentration (IC50) of 0.12 nM. This significant difference in binding affinity underscores the considerably weaker pharmacological potency of the M-3 metabolite at this specific receptor.
| Compound | Mean IC50 (nM) | Relative Binding Affinity |
|---|---|---|
| Aprepitant | 0.12 | 1x |
| Aprepitant-M3 | ~30 | ~1/250th of Aprepitant |
Modulation of Specific Ion Channels
Activation of Two-Pore Domain Potassium Channels (TRAAK) by Aprepitant-M3
In addition to its interaction with the NK1 receptor, Aprepitant-M3 has been investigated for its effects on other cellular targets. Studies have identified the Two-Pore Domain Potassium Channel (TRAAK), a member of the K2P channel family, as a target for both Aprepitant and its metabolites. Research has shown that Aprepitant-M3 is capable of activating TRAAK channels.
Concentration-Dependent Effects on TRAAK Channel Activation
The activation of TRAAK channels by Aprepitant-M3 has been described as discernible but less pronounced than that of the parent compound, Aprepitant. In screening studies of commercially available analogues and metabolites of Aprepitant, the M3 metabolite demonstrated a lower but reproducible activation of TRAAK channels. At present, detailed quantitative data characterizing the full concentration-response relationship for Aprepitant-M3 at the TRAAK channel, such as an EC50 value, are not extensively documented in the available scientific literature.
| Compound | Effect on TRAAK Channels | Potency (Qualitative) |
|---|---|---|
| Aprepitant | Activation | - |
| Aprepitant-M3 | Activation | Lower than Aprepitant |
Metabolic Disposition and Excretion Kinetics of Aprepitant M3
In Vivo Detection and Circulating Plasma Levels of Aprepitant (B1667566) Metabolites
Following oral administration, aprepitant is extensively metabolized, primarily through oxidation of the morpholine (B109124) ring and its side chains. While several metabolites have been identified, specific metabolites resulting from N-dealkylation and O-dealkylation have been detected in plasma.
One study identified seven weakly active metabolites of aprepitant in human plasma. Another study quantified the plasma concentrations of aprepitant and two of its major metabolites, an N-dealkylated aprepitant (ND-AP) and a c-dealkylated aprepitant (ND-CAP), in cancer patients. The plasma concentration ranges for these compounds are detailed in the table below.
| Compound | Plasma Concentration Range (ng/mL) |
| Total Aprepitant | 137 - 2170 |
| Total ND-AP | 104 - 928 |
| Total ND-CAP | 22.4 - 97.6 |
| Free Aprepitant | 8.11 - 60.0 |
| Free ND-AP | 3.53 - 56.0 |
Data from a study in cancer patients receiving oral aprepitant. researchgate.net
It is important to note that the nomenclature of aprepitant metabolites can vary between studies. For instance, a metabolite designated as "M3" has been described with different chemical structures in various sources. One source proposes that M3 results from the opening of the morpholinyl ring followed by monohydroxylation researchgate.net. Another source in the PubChem database identifies "Aprepitant metabolite M-3" with the chemical formula C₁₁H₁₃FN₄O₂. Due to this lack of a consistent definition, this article will focus on the broader categories of aprepitant metabolites.
Routes of Metabolite Excretion
The elimination of aprepitant metabolites occurs through both renal and fecal pathways, with the specific route depending on the chemical nature of the metabolite.
Products resulting from the O-dealkylation of aprepitant are primarily excreted in the urine. In studies conducted in rats and dogs, two highly polar carboxylic acids, 4-fluoro-α-hydroxybenzeneacetic acid and 4-fluoro-α-oxobenzeneacetic acid, were identified as the main drug-related substances in urine nih.gov. The parent drug, aprepitant, is not detected in the urine, indicating complete metabolic transformation prior to renal clearance nih.gov.
Metabolites formed through N-dealkylation and subsequent reactions are predominantly eliminated in the feces. This pathway accounts for a significant portion of the excretion of aprepitant-related compounds.
Interspecies Comparative Metabolic Profiling (e.g., Rat, Dog, Human Studies)
The metabolic profile of aprepitant shows both similarities and differences across species.
Excretion Pathways: A notable difference lies in the primary route of excretion. In rats, the elimination of drug-related radioactivity is mainly through biliary excretion. In dogs, both biliary and urinary excretion play significant roles nih.gov.
The following table summarizes the key interspecies differences in aprepitant metabolism:
| Feature | Rat | Dog | Human |
| Primary Excretion Route | Biliary nih.gov | Biliary and Urinary nih.gov | Fecal and Urinary |
| Major Urinary Metabolites | 4-fluoro-α-hydroxybenzeneacetic acid, 4-fluoro-α-oxobenzeneacetic acid nih.gov | 4-fluoro-α-hydroxybenzeneacetic acid, 4-fluoro-α-oxobenzeneacetic acid nih.gov | O-dealkylation products |
| Major Fecal Metabolites | N-dealkylation products | N-dealkylation products | N-dealkylation products |
| Circulating Metabolites | Oxidative metabolites nih.gov | Oxidative metabolites nih.gov | N-dealkylated and c-dealkylated metabolites researchgate.net |
Consideration of Enterohepatic Recirculation for Aprepitant Glucuronides
Glucuronidation is a significant pathway in the metabolism and excretion of aprepitant in rats and dogs nih.gov. In rats, an acid-labile glucuronide of aprepitant was found to constitute approximately 18% of the oral dose in bile. The instability of this glucuronide, combined with its presence in bile but absence in feces, strongly suggests the potential for enterohepatic recirculation nih.gov. This process involves the excretion of the glucuronide conjugate into the bile, its subsequent hydrolysis back to the parent compound by gut bacteria, and reabsorption into the systemic circulation.
In dogs, the glucuronide of aprepitant, along with four other glucuronides derived from phase I metabolites, were identified as major metabolites in the bile nih.gov. This finding also points to the possibility of enterohepatic recirculation in this species. While not definitively confirmed in humans, the significant role of biliary excretion in animal models suggests that enterohepatic recirculation could influence the disposition of aprepitant and its metabolites in humans as well.
Analytical Methodologies for Aprepitant M3 Characterization and Quantification
Advanced Chromatographic and Spectrometric Techniques
Modern analytical chemistry relies on the combination of powerful separation techniques with highly sensitive detection methods to study drug metabolites. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as the gold standard for this purpose, offering exceptional selectivity and sensitivity.
LC-MS/MS is a cornerstone technique for the quantitative analysis of Aprepitant (B1667566) and its metabolites in biological fluids such as plasma. researchgate.net This method combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The development of a sensitive and rapid LC-MS/MS method is crucial for facilitating pharmacokinetic studies. nih.gov
Methods have been developed for the simultaneous determination of Aprepitant and its key metabolites. researchgate.netsemanticscholar.org These assays typically involve isolating the analytes from plasma using liquid-liquid extraction or protein precipitation. researchgate.netuu.nl Chromatographic separation is commonly achieved on a reversed-phase C18 column. researchgate.net Detection is performed using a tandem mass spectrometer, often operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. Ionization of the analytes is frequently accomplished using techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). researchgate.netnii.ac.jp ESI is often considered more suitable for polar and thermally unstable metabolites. nii.ac.jp
| Parameter | Description | Source |
|---|---|---|
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | uu.nl |
| Stationary Phase (Column) | Discovery C18 (10 cm × 4.6 mm, 5 µm) | |
| Mobile Phase | Isocratic mixture of 5 mM Ammonium Acetate (pH 4.00) and Acetonitrile (10:90) | |
| Flow Rate | 0.9 mL/min | |
| Ionization Source | Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) | researchgate.netnii.ac.jp |
| Detection | Tandem Mass Spectrometry (MS/MS) | researchgate.netuu.nl |
| Quantification Mode | Multiple Reaction Monitoring (MRM) | |
| Sample Preparation | Liquid-liquid extraction or protein precipitation with acetonitrile-methanol | researchgate.netuu.nl |
The development of robust bioanalytical methods for drug metabolites like Aprepitant-M3 is accompanied by several challenges. A primary difficulty is the low concentration at which metabolites are often present in biological samples, necessitating highly sensitive assays. uu.nl Pharmacokinetic studies in specific populations, such as children, may be limited by the small volume of blood available, which further drives the need for methods with low limits of quantification. uu.nl
Another significant challenge is the complexity of the biological matrix (e.g., plasma), which contains numerous endogenous components that can interfere with the analysis. This requires efficient sample preparation techniques, such as protein precipitation and liquid-liquid extraction, to remove interfering substances and concentrate the analytes. uu.nl Furthermore, metabolites can have different physicochemical properties, such as polarity, compared to the parent drug. nii.ac.jp For instance, N-dealkylated metabolites of Aprepitant are more polar than the parent compound, which requires careful optimization of chromatographic conditions to achieve adequate retention and separation. nii.ac.jp The simultaneous determination of a parent drug and its various metabolites necessitates sophisticated sample pretreatments and chromatographic separations to ensure accurate quantification of each analyte. nii.ac.jp
Application of Radiolabeled Tracers in Metabolic Disposition Studies
Radiolabeled compounds are a powerful tool in drug development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies. By introducing a radioactive isotope, such as Carbon-14 (¹⁴C), into the drug molecule's structure, researchers can trace the fate of the drug and its metabolites throughout a biological system.
To elucidate the metabolic fate of Aprepitant, studies have been conducted in preclinical species like rats and dogs using [¹⁴C]-Aprepitant. nih.gov These studies are essential for understanding how the drug is absorbed, broken down, and eliminated from the body.
In these investigations, [¹⁴C]-Aprepitant was administered, and subsequent analysis of plasma, urine, and bile revealed that the drug is extensively metabolized. nih.gov In fact, no unchanged parent drug was detected in the urine of either species studied. nih.gov The plasma metabolite profiles were found to be qualitatively similar in rats and dogs. nih.gov Several oxidative metabolites of Aprepitant were identified in plasma, resulting from biochemical reactions such as N-dealkylation, oxidation, and the opening of the morpholine (B109124) ring. nih.gov Glucuronidation was also identified as a significant metabolic pathway in both species. nih.gov The use of the ¹⁴C label allows for the tracking and identification of numerous metabolites, including M-1, M-3, M-4, and M-5. researchgate.net While all identified metabolites showed reduced binding affinity for the NK₁ receptor compared to the parent Aprepitant, their characterization is vital for a complete understanding of the drug's disposition. researchgate.net
| Finding | Details | Species | Source |
|---|---|---|---|
| Metabolism Extent | Aprepitant was extensively metabolized. | Rats, Dogs | nih.gov |
| Major Metabolic Pathways | Oxidation (N-dealkylation, morpholine ring opening) and glucuronidation. | Rats, Dogs | nih.gov |
| Parent Drug in Urine | No parent drug was detected in the urine. | Rats, Dogs | nih.gov |
| Primary Route of Elimination | Mainly via biliary excretion. | Rats | nih.gov |
| Identified Metabolites | Included oxidative metabolites M-1, M-3, M-4, and M-5. | General | researchgate.net |
| Metabolite Activity | Metabolites showed reduced binding affinity for the NK₁ receptor compared to Aprepitant. M-3 had a 14-fold reduced affinity. | Human (in vitro) | researchgate.net |
Clinical and Preclinical Research Implications of Aprepitant M3
Research on Metabolite-Mediated Drug-Drug Interactions
Research into drug-drug interactions has predominantly centered on the parent compound, aprepitant (B1667566), due to its significant effects on metabolic enzymes. Aprepitant is recognized as a moderate inhibitor of the cytochrome P450 enzyme CYP3A4. nih.govresearchgate.netnih.govwashington.edu It also demonstrates properties of being a weak inducer of CYP2C9. njmonline.nlresearchgate.net These characteristics mean that aprepitant can alter the plasma concentrations of other drugs that are metabolized by these enzymes. njmonline.nlnih.gov
While the parent drug aprepitant is a known moderate inhibitor of CYP3A4, specific data delineating the direct inhibitory or inductive effects of the Aprepitant-M3 metabolite on cytochrome P450 enzymes are not extensively detailed in publicly available literature. nih.govnih.govresearchgate.net In vitro studies using human liver microsomes have been crucial in identifying CYP3A4 as the primary enzyme responsible for aprepitant's metabolism. nih.gov These studies have shown that aprepitant itself moderately inhibits CYP3A4. nih.govresearchgate.net However, the specific contribution of its individual metabolites, such as M3, to this enzyme modulation profile is not clearly distinguished from the effects of the parent drug. The focus of interaction studies has remained on aprepitant, and thus, the potential for Aprepitant-M3 to independently mediate clinically significant drug-drug interactions via enzyme modulation remains an area requiring more targeted investigation.
Table 1: Documented Effects of Parent Drug (Aprepitant) on Cytochrome P450 Enzymes
| Enzyme | Effect of Aprepitant | Implication |
| CYP3A4 | Moderate Inhibition | Increases concentrations of co-administered CYP3A4 substrates. nih.govwashington.edu |
| CYP2C9 | Weak Induction | May decrease concentrations of co-administered CYP2C9 substrates. njmonline.nlresearchgate.net |
| CYP1A2 | Minor metabolic pathway | Aprepitant is a very weak inhibitor; not considered clinically significant. nih.gov |
| CYP2C19 | Minor metabolic pathway | Aprepitant is a very weak inhibitor; not considered clinically significant. nih.gov |
Future Research Avenues and Translational Perspectives
The study of aprepitant's metabolites, including M3, opens up several avenues for future research that could have significant translational impact, from understanding complex metabolic networks to identifying novel therapeutic targets.
Aprepitant's metabolism is complex, primarily involving oxidation of the morpholine (B109124) ring and its side chains, largely catalyzed by CYP3A4 with minor contributions from CYP1A2 and CYP2C19. drugbank.comnih.gov Future research efforts are directed towards creating a more comprehensive map of this metabolic network. This involves identifying all metabolites, including their structural characterization, and quantifying their formation and elimination kinetics. researchgate.net Understanding the complete metabolic fate of aprepitant will provide deeper insights into inter-individual variability in drug response and potential for drug interactions.
Recent preclinical research has identified a novel pharmacological target for aprepitant and its analogues. Studies have shown that aprepitant is a selective activator of the TRAAK (KCNK4) channel, a mechanosensitive two-pore domain potassium (K2P) channel. nih.gov This channel is expressed in sensory neurons and is linked to neuropathic pain, making it a promising target for new analgesics. nih.gov Notably, in a screening of close structural analogues and metabolites of aprepitant, the M3 metabolite was found to exhibit a lower but reproducible activation of TRAAK channels. researchgate.net This finding suggests that Aprepitant-M3 may possess pharmacological activity distinct from NK1 receptor antagonism, opening a new perspective on its potential physiological roles and therapeutic applications. researchgate.netnih.gov
Table 2: Investigated Pharmacological Targets for Aprepitant and Aprepitant-M3
| Compound | Primary Target | Novel Investigated Target | Observed Effect on Novel Target |
| Aprepitant | NK1 Receptor | TRAAK (KCNK4) Channel | Activator nih.govresearchgate.net |
| Aprepitant-M3 | Weak NK1 Receptor Activity | TRAAK (KCNK4) Channel | Lower but reproducible activation researchgate.net |
Progress in understanding the roles of metabolites like Aprepitant-M3 is intrinsically linked to advancements in analytical technology. nih.gov The development of highly sensitive and specific bioanalytical methods is crucial. Techniques such as high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) have been successfully developed for the simultaneous determination of aprepitant and its key metabolites in human plasma. researchgate.net Future advancements will likely focus on:
High-Resolution Mass Spectrometry (HRMS): For more accurate identification and structural elucidation of unknown metabolites.
Improved Chromatographic Techniques: Ultra-high-performance liquid chromatography (UPLC) offers faster analysis times and better resolution. nih.gov
Metabolomics Platforms: Employing comprehensive metabolomics approaches to gain a global view of the metabolic changes induced by drug administration and to identify novel metabolic pathways. nih.gov
These methodological improvements will be instrumental in refining our understanding of the pharmacokinetics and pharmacological activity of Aprepitant-M3 and other drug metabolites.
Q & A
Q. How should researchers design experiments to investigate Aprepitant-M3’s interaction with drug transporters (e.g., P-gp) in vitro?
- Assay Design :
- Use transfected cell lines (e.g., MDCK-MDR1) to measure bidirectional transport (apical-to-basal vs. basal-to-apical).
- Inhibit background activity with verapamil (P-gp inhibitor) and normalize results to protein content .
Data Management and Sharing
Q. What metadata is critical to include when depositing Aprepitant-M3 datasets in public repositories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
